N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 921490-42-8) is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 3-fluorophenyl group at the N4 position, a phenyl group at the 1-position, and a propyl chain at N6 (Figure 1). This compound belongs to a class of molecules studied for their kinase inhibitory properties, with modifications at the N4 and N6 positions significantly influencing biological activity and physicochemical properties .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-2-11-22-20-25-18(24-15-8-6-7-14(21)12-15)17-13-23-27(19(17)26-20)16-9-4-3-5-10-16/h3-10,12-13H,2,11H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXFGAKUIRRHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDK inhibitors are crucial in cancer therapy as they can disrupt cell cycle progression in tumor cells. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC values ranging from 45 to 97 nM.
Biological Probes
The compound is being explored as a biochemical probe to study enzyme functions and protein interactions. Its ability to modulate specific molecular targets makes it suitable for investigating cellular pathways involved in disease mechanisms.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties . For instance, certain derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating promising antibacterial efficacy .
| Compound Name | Biological Activity | IC (nM) | Application Area |
|---|---|---|---|
| This compound | CDK Inhibition | 45 - 97 | Cancer Therapy |
| Derivative A | Antibacterial (MRSA) | 0.25 - 0.5 μg/mL | Antimicrobial Research |
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Multi-step Organic Reactions | Involves the condensation of substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions using solvents like ethanol or DMF and catalysts such as palladium or copper complexes. |
| Industrial Production | Large-scale batch reactions with optimized parameters; continuous flow reactors may enhance efficiency and scalability. |
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties using molecular docking techniques to predict interactions with bacterial ribosomes. The results confirmed the potential mechanism of action for these compounds against various bacterial strains .
Case Study 2: CDK Inhibition
Another investigation focused on the compound's ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. The study utilized structure-activity relationship (SAR) analyses to optimize the compound's efficacy as a therapeutic agent against cancer cells, demonstrating significant promise for future clinical applications .
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Variations :
- N4 Substituents :
- 3-Fluorophenyl (Target Compound): Exhibits high inhibitory potency (IC50 ~0.4 µM) in kinase assays due to hydrophobic and electronic effects of the fluorine atom .
- 3-Chloro-4-Methylphenyl (CAS: 878064-24-5): Lower solubility (0.5 µg/mL at pH 7.4) and moderate activity, likely due to increased hydrophobicity from the chloro and methyl groups .
- 4-Methoxyphenyl (CAS: 1105252-79-6): Methoxy groups may enhance solubility but reduce target affinity compared to halogenated analogs .
- N6 Substituents: Propyl (Target Compound): Balances lipophilicity and steric bulk, optimizing binding pocket interactions. Ethyl (CAS: 878064-24-5): Shorter chain length reduces hydrophobic interactions, lowering potency .
Table 1: Activity and Physicochemical Properties of Selected Analogs
*Note: 7_3d3 () shares the fused pyrazolo-pyrimidine core but with unspecified halogenation; its activity matches the target compound, suggesting fluorophenyl optimizes potency .
Impact of Core Structure Modifications
The fused 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core in the target compound enhances rigidity and planar stacking in kinase binding pockets. In contrast, analogs with non-fused frameworks (e.g., 5-nitropyrimidine-2,4,6-triamine) show reduced activity, as seen in . Replacing the pyrazolo-pyrimidine with tetrahydrofuran or phenyl groups (e.g., 72d10 and 72d11) led to toxicity or decreased potency, highlighting the importance of the fused core .
Solubility and Pharmacokinetic Considerations
- The 3-fluorophenyl group in the target compound improves solubility compared to chlorinated analogs (e.g., CAS: 878064-24-5 with 0.5 µg/mL solubility) due to fluorine’s electronegativity and reduced hydrophobicity .
- N6-Propyl chains generally enhance membrane permeability but may require formulation optimization for bioavailability.
Biological Activity
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities, particularly as an anticancer agent and a kinase inhibitor.
Structural Characteristics
The compound's structure includes:
- A pyrazolo ring fused to a pyrimidine framework.
- A 3-fluorophenyl group at the N4 position.
- A phenyl group at the N1 position.
- A propyl group at the N6 position.
- Two amine groups located at the 4 and 6 positions.
This specific arrangement of functional groups contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess notable biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. The following sections detail the specific activities of this compound.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.74 | Induces apoptosis and alters cell cycle progression |
| HCT-116 (Colon Cancer) | 2.56 | Inhibits proliferation and promotes apoptosis |
| A549 (Lung Cancer) | 2.98 | Alters signaling pathways associated with growth |
These results indicate strong anti-proliferative properties and suggest that this compound can effectively induce cell death in cancer cells through apoptosis.
Kinase Inhibition
The compound has also been tested for its inhibitory effects on various kinases:
| Kinase Target | IC50 Value (µM) | Activity |
|---|---|---|
| CDK2 | 0.015 | Potent inhibitor |
| c-Src | 0.023 | Significant inhibition |
The low IC50 values highlight its potential as a therapeutic agent targeting specific kinases involved in tumor growth and survival.
Mechanistic Studies
Mechanistic studies have shown that this compound can influence several cellular pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treated cancer cells showed increased levels of apoptotic markers.
- Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity : A study published in Molecules reported that derivatives including N4-(3-fluorophenyl)-1-phenyl-N6-propyl exhibited promising antitumor activities against multiple cancer cell lines using the MTT assay .
- Kinase Inhibition Evaluation : Research conducted on various derivatives demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted kinase inhibitory activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodology : Microwave-assisted three-component synthesis is a common approach for pyrazolo[3,4-d]pyrimidine derivatives. For example, substituted anilines react with hydrazine derivatives and carbonyl compounds under microwave irradiation (60–100°C, 15–30 min) to yield core structures with >50% efficiency . Sequential substitution at the N4 and N6 positions can be achieved using nucleophilic aromatic substitution (SNAr) with fluorophenyl and propylamine groups under reflux in ethanol or DMF .
- Validation : Purity is confirmed via HPLC (>98%), and intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis (e.g., C: ±0.3%, H: ±0.1%, N: ±0.2% deviation from theoretical values) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology :
- NMR Analysis : <sup>1</sup>H NMR typically shows aromatic proton signals at δ 7.2–8.5 ppm (fluorophenyl and phenyl substituents) and NH2 protons at δ 5.5–6.0 ppm. <sup>13</sup>C NMR confirms carbonyl (C=O) and aromatic carbons, with fluorine-induced splitting observed in <sup>19</sup>F NMR .
- Elemental Analysis : Calculated vs. experimental C/H/N ratios (e.g., C: 61.63% vs. 61.50%) validate stoichiometry .
Advanced Research Questions
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Challenges : The compound’s low solubility (predicted logP ~3.5) limits bioavailability.
- Solutions :
- Prodrug Design : Introduce phosphate or PEG groups at the NH2 positions to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin-based formulations to improve aqueous stability .
- Structural Modifications : Replace the 3-fluorophenyl group with a morpholine or piperazine moiety to reduce crystallinity .
Q. How does substituent variation at N4 and N6 positions affect biological activity?
- SAR Insights :
- N4-(3-Fluorophenyl) : Enhances target binding via hydrophobic and halogen-bonding interactions (e.g., PRMT5 inhibition IC50 < 100 nM) .
- N6-Propyl : Balances lipophilicity and metabolic stability. Longer alkyl chains (e.g., butyl) increase cytotoxicity but reduce selectivity .
- Experimental Validation :
- Kinase Assays : Compare inhibitory activity against FGFR1/EGFR using ATP-competitive ELISA (IC50 values) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular accumulation in tumor cell lines .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC50 values for PRMT5 inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Mitigation :
- Standardized Protocols : Use uniform ATP concentrations (1 mM) and buffer systems (pH 7.4) .
- Orthogonal Assays : Confirm results via Western blot (substrate methylation levels) and isothermal titration calorimetry (binding affinity) .
Analytical and Safety Considerations
Q. What analytical methods ensure batch-to-batch consistency?
- Quality Control :
- HPLC-PDA : Monitor purity (>99%) with a C18 column (acetonitrile/water gradient, λ = 254 nm) .
- DSC (Differential Scanning Calorimetry) : Verify melting point consistency (e.g., 276–278°C) to detect polymorphic variations .
- Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated or oxidized derivatives) .
Q. What safety precautions are critical during handling?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
